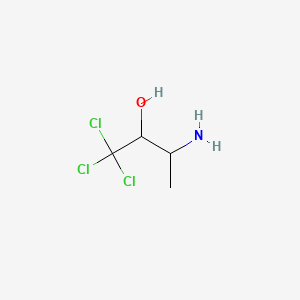
2-Butanol, 3-amino-1,1,1-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 3-amino-1,1,1-trichloro- is an organic compound with the molecular formula C4H8Cl3NO It is characterized by the presence of a hydroxyl group (-OH) on the second carbon of the butanol chain, an amino group (-NH2) on the third carbon, and three chlorine atoms attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-amino-1,1,1-trichloro- typically involves the chlorination of 2-butanol followed by the introduction of an amino group. One common method is the reaction of 2-butanol with thionyl chloride (SOCl2) to form 2-chloro-2-butanol. This intermediate is then further chlorinated using chlorine gas (Cl2) to yield 2,2,2-trichloro-2-butanol. Finally, the amino group is introduced through a nucleophilic substitution reaction with ammonia (NH3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Butanol, 3-amino-1,1,1-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination steps are typically carried out in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 3-amino-1,1,1-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-amino-1,1,1-trichloro-2-butanone.
Reduction: The compound can be reduced to form 3-amino-1,1,1-trichloro-2-butane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 3-Amino-1,1,1-trichloro-2-butanone.
Reduction: 3-Amino-1,1,1-trichloro-2-butane.
Substitution: Products depend on the nucleophile used, such as 3-amino-1,1,1-trichloro-2-butanol derivatives.
Aplicaciones Científicas De Investigación
2-Butanol, 3-amino-1,1,1-trichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of 2-Butanol, 3-amino-1,1,1-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trichloro group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of an amino group.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group but lacks the amino group.
Uniqueness
2-Butanol, 3-amino-1,1,1-trichloro- is unique due to the presence of both an amino group and a trichloromethyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
815-18-9 |
|---|---|
Fórmula molecular |
C4H8Cl3NO |
Peso molecular |
192.47 g/mol |
Nombre IUPAC |
3-amino-1,1,1-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
Clave InChI |
XQPVQVUHNBBXHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(Cl)(Cl)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















